2-(2,4-dibromophenoxy)-N-(4-methylphenyl)acetamide
Description
2-(2,4-Dibromophenoxy)-N-(4-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a phenoxy group substituted with bromine atoms at the 2- and 4-positions and an N-(4-methylphenyl)acetamide moiety. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving halogenated phenols and acetamide intermediates .
Properties
Molecular Formula |
C15H13Br2NO2 |
|---|---|
Molecular Weight |
399.08 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13Br2NO2/c1-10-2-5-12(6-3-10)18-15(19)9-20-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
FQPQBSSHISFOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-(4-methylphenyl)acetamide typically involves the reaction of 2,4-dibromophenol with 4-methylphenylamine in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromophenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less halogenated or dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less halogenated or dehalogenated products.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
2-(2,4-Dibromophenoxy)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenoxyacetamides
The table below compares 2-(2,4-dibromophenoxy)-N-(4-methylphenyl)acetamide with structurally related compounds:
Key Observations:
- Biological Activity: Dichlorophenoxy derivatives (e.g., 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide) exhibit herbicidal properties akin to 2,4-D, while triazole-containing analogs (e.g., WH7) show auxin-like activity in plant growth regulation . Brominated analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) may display antimicrobial effects .
- Structural Flexibility : Replacement of the 4-methylphenyl group with heterocycles (e.g., triazole) significantly alters biological targets, shifting activity from herbicidal to growth regulatory .
Structure-Activity Relationships (SAR)
- Phenoxy Substituents: Dichloro or dibromo groups at 2,4-positions enhance herbicidal activity by mimicking natural auxins (e.g., IAA) .
- Amide Group Modifications : The 4-methylphenyl group optimizes lipid solubility, while polar substituents (e.g., hydroxyl, triazole) increase target specificity in plant or microbial systems .
Biological Activity
2-(2,4-dibromophenoxy)-N-(4-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a dibromophenoxy group and an acetamide moiety, which contribute to its reactivity and biological interactions. The presence of bromine atoms enhances the compound's binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The bromine substituents play a crucial role in modulating these interactions, potentially leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which may be involved in disease pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, affecting cellular signaling pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of tumor growth or induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
- Antimicrobial Properties : Certain studies have indicated that it may possess antimicrobial effects against specific pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines | , |
| Anti-inflammatory | Reduction in cytokine levels | , |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Case Study: Anti-inflammatory Properties
In another study, the compound was tested for its anti-inflammatory properties using a lipopolysaccharide (LPS)-stimulated macrophage model. Treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
When compared with similar compounds such as 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide, the dibrominated version shows enhanced biological activity due to increased lipophilicity and receptor binding capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
